Cas no 2171679-04-0 (2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxy-4-methyl-N-propylpentanamidoacetic acid)

2-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4-methoxy-4-methyl-N-propylpentanamidoacetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure incorporates a methoxy and methyl group at the 4-position, enhancing steric and electronic properties for controlled peptide chain elongation. The Fmoc group ensures orthogonal protection compatibility with standard solid-phase synthesis protocols, while the propyl and acetic acid moieties contribute to solubility and coupling efficiency. This compound is particularly useful for introducing modified residues into peptide sequences, enabling precise structural and functional tuning. Its stability under mild deprotection conditions makes it suitable for automated synthesis, offering reliability in complex peptide assembly.
2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxy-4-methyl-N-propylpentanamidoacetic acid structure
2171679-04-0 structure
Product name:2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxy-4-methyl-N-propylpentanamidoacetic acid
CAS No:2171679-04-0
MF:C27H34N2O6
MW:482.568667888641
CID:5934604
PubChem ID:165805815

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxy-4-methyl-N-propylpentanamidoacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxy-4-methyl-N-propylpentanamidoacetic acid
    • 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-methyl-N-propylpentanamido]acetic acid
    • EN300-1526427
    • 2171679-04-0
    • Inchi: 1S/C27H34N2O6/c1-5-14-29(16-24(30)31)25(32)23(15-27(2,3)34-4)28-26(33)35-17-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h6-13,22-23H,5,14-17H2,1-4H3,(H,28,33)(H,30,31)
    • InChI Key: LTNMJTZERKZLSR-UHFFFAOYSA-N
    • SMILES: O(C)C(C)(C)CC(C(N(CC(=O)O)CCC)=O)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 482.24168681g/mol
  • Monoisotopic Mass: 482.24168681g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 12
  • Complexity: 719
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 105Ų

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxy-4-methyl-N-propylpentanamidoacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1526427-0.5g
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-methyl-N-propylpentanamido]acetic acid
2171679-04-0
0.5g
$3233.0 2023-06-05
Enamine
EN300-1526427-0.05g
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-methyl-N-propylpentanamido]acetic acid
2171679-04-0
0.05g
$2829.0 2023-06-05
Enamine
EN300-1526427-2.5g
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-methyl-N-propylpentanamido]acetic acid
2171679-04-0
2.5g
$6602.0 2023-06-05
Enamine
EN300-1526427-0.25g
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-methyl-N-propylpentanamido]acetic acid
2171679-04-0
0.25g
$3099.0 2023-06-05
Enamine
EN300-1526427-100mg
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-methyl-N-propylpentanamido]acetic acid
2171679-04-0
100mg
$2963.0 2023-09-26
Enamine
EN300-1526427-500mg
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-methyl-N-propylpentanamido]acetic acid
2171679-04-0
500mg
$3233.0 2023-09-26
Enamine
EN300-1526427-10000mg
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-methyl-N-propylpentanamido]acetic acid
2171679-04-0
10000mg
$14487.0 2023-09-26
Enamine
EN300-1526427-5.0g
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-methyl-N-propylpentanamido]acetic acid
2171679-04-0
5g
$9769.0 2023-06-05
Enamine
EN300-1526427-10.0g
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-methyl-N-propylpentanamido]acetic acid
2171679-04-0
10g
$14487.0 2023-06-05
Enamine
EN300-1526427-1.0g
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-methyl-N-propylpentanamido]acetic acid
2171679-04-0
1g
$3368.0 2023-06-05

Additional information on 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxy-4-methyl-N-propylpentanamidoacetic acid

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxy-4-methyl-N-propylpentanamidoacetic Acid (CAS No. 2171679-04-0): An Overview

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxy-4-methyl-N-propylpentanamidoacetic acid (CAS No. 2171679-04-0) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential applications in drug development and bioconjugation. This compound, often referred to as a fluorenylmethoxycarbonyl (Fmoc)-protected amino acid derivative, is characterized by its unique structural features and functional groups, which make it an ideal candidate for various biochemical and pharmaceutical applications.

The Fmoc group, or 9-fluorenylmethoxycarbonyl, is a widely used protecting group in peptide synthesis due to its ease of removal under mild basic conditions. The presence of this group in the compound ensures that the amino functionality remains protected during synthetic manipulations, allowing for precise control over the reactivity and selectivity of the molecule. This is particularly important in the synthesis of complex peptides and proteins, where maintaining the integrity of specific functional groups is crucial.

The 4-methoxy-4-methyl-N-propylpentanamidoacetic acid moiety of the compound adds additional complexity and functionality. The methoxy and methyl groups contribute to the overall stability and solubility of the molecule, while the propylpentanamidoacetic acid segment provides a versatile platform for further chemical modifications. This combination of functional groups makes the compound highly suitable for use in bioconjugation reactions, where it can be linked to other biomolecules such as antibodies, enzymes, or small molecules to create targeted therapeutic agents.

Recent research has highlighted the potential of 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxy-4-methyl-N-propylpentanamidoacetic acid in various therapeutic applications. For instance, studies have shown that this compound can be effectively used in the development of prodrugs, which are inactive precursors that are converted into active drugs within the body. The Fmoc protecting group can be designed to be cleaved by specific enzymes or under certain physiological conditions, thereby releasing the active drug at the desired site of action. This approach has been particularly useful in improving the pharmacokinetic properties and reducing the side effects of drugs.

In addition to its use in prodrug design, this compound has also shown promise in targeted drug delivery systems. By conjugating this amino acid derivative to targeting ligands such as monoclonal antibodies or peptides, researchers have been able to enhance the specificity and efficacy of drug delivery to diseased tissues. This targeted approach not only increases the therapeutic index but also minimizes systemic toxicity, making it a valuable tool in cancer therapy and other diseases where precise drug localization is essential.

The synthetic accessibility of 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxy-4-methyl-N-propylpentanamidoacetic acid has further contributed to its popularity in research laboratories. The compound can be synthesized using well-established methods in organic chemistry, such as coupling reactions and protection/deprotection strategies. These synthetic routes are highly reproducible and scalable, making it feasible for both academic and industrial applications.

In conclusion, 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxy-4-methyl-N-propylpentanamidoacetic acid (CAS No. 2171679-04-0) is a versatile and promising compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features and functional groups make it an ideal candidate for prodrug design, targeted drug delivery, and bioconjugation reactions. As research in these areas continues to advance, this compound is likely to play an increasingly important role in the development of innovative therapeutic strategies.

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